molecular formula C10H12Cl2N2O B13965107 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide

Cat. No.: B13965107
M. Wt: 247.12 g/mol
InChI Key: UKGUDUFULRSMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is characterized by the presence of a chloro-substituted pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-chloro-N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-acetamide: Lacks the N-ethyl substitution.

Uniqueness

2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-ethyl-acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethyl groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-ethylacetamide

InChI

InChI=1S/C10H12Cl2N2O/c1-2-14(10(15)5-11)7-8-3-4-9(12)13-6-8/h3-4,6H,2,5,7H2,1H3

InChI Key

UKGUDUFULRSMSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.